3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of both bromine and fluorine atoms attached to phenyl rings, which are connected through a 1,2,4-oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with 4-fluorobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring or the phenyl rings.
Scientific Research Applications
3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity.
Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to its conductive or emissive properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- 3-(4-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- 3-(4-Bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Uniqueness
3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric properties. This combination can enhance the compound’s reactivity and binding affinity in various applications, making it a valuable compound in both medicinal and materials science research.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIRBPRSTFCJHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358326 |
Source
|
Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694521-68-1 |
Source
|
Record name | 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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